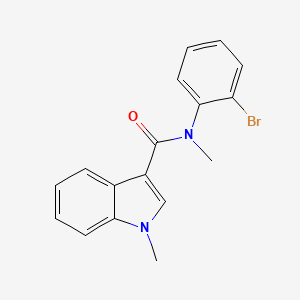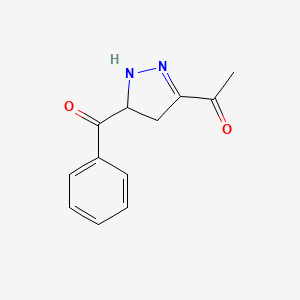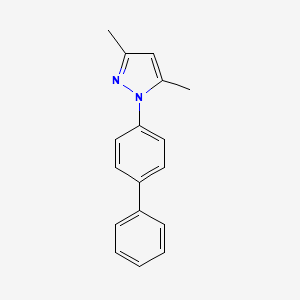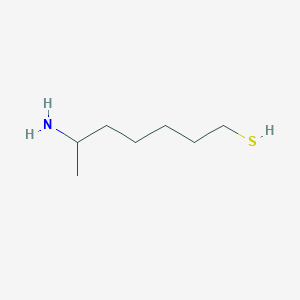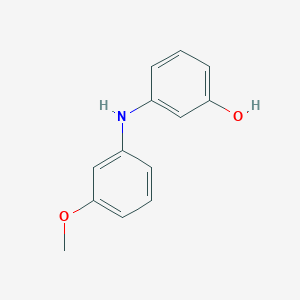
3-((3-Methoxyphenyl)amino)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((3-Methoxyphenyl)amino)phenol is an organic compound that belongs to the class of phenols and aromatic amines It is characterized by the presence of a hydroxyl group (-OH) attached to a benzene ring, and an amino group (-NH2) substituted with a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Methoxyphenyl)amino)phenol can be achieved through several methods. One common approach involves the Ullmann reaction, where 3-methoxyphenol is used as a co-reagent and copper acts as a catalyst. The reaction proceeds through the formation of a copper-phenoxide intermediate, followed by nucleophilic aromatic substitution . Another method involves the demethylation of 3-methoxyaniline using hydrobromic acid in acetic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-((3-Methoxyphenyl)amino)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinones, substituted phenols, and various amine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-((3-Methoxyphenyl)amino)phenol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-((3-Methoxyphenyl)amino)phenol involves its interaction with specific molecular targets and pathways. For example, as a tyrosinase inhibitor, the compound binds to the active site of the enzyme, preventing the oxidation of tyrosine to dihydroxyphenylalanine (DOPA) and subsequently to dopaquinone . This inhibition reduces melanin production, making it useful in cosmetic applications.
Comparison with Similar Compounds
Similar Compounds
3-Aminophenol: An aromatic amine and phenol with similar structural features.
2-Methoxy-5-((phenylamino)methyl)phenol: A related compound with a methoxy group and phenylamino substitution.
Uniqueness
3-((3-Methoxyphenyl)amino)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H13NO2 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
3-(3-methoxyanilino)phenol |
InChI |
InChI=1S/C13H13NO2/c1-16-13-7-3-5-11(9-13)14-10-4-2-6-12(15)8-10/h2-9,14-15H,1H3 |
InChI Key |
BPKLPDDFISVWLN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=CC(=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


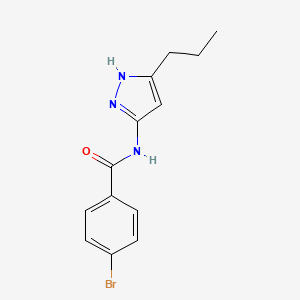
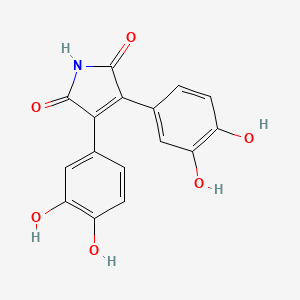
![1-[1-(4-Acetylphenyl)ethenyl]pyrrolidin-2-one](/img/structure/B12521221.png)
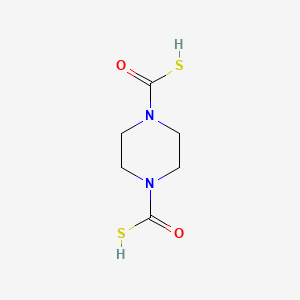

![2-Amino-5-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylic acid](/img/structure/B12521231.png)
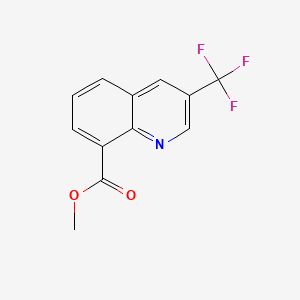
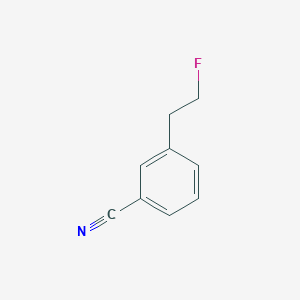
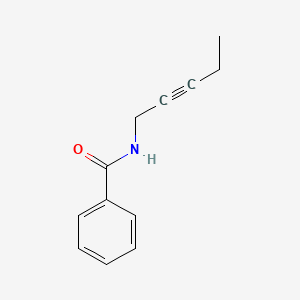
![(2S,3R,4S,5S,6R)-2-[2,4-dihydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12521250.png)
